4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom, a methyl group, a trifluoromethyl group, and a carbonitrile group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with iodine and a suitable nitrile source under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium, and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Suzuki Cross-Coupling Reaction: This reaction involves the use of a palladium catalyst and a boronic acid derivative to replace the iodine atom with an aryl or alkyl group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction with phenylboronic acid yields 3-chloro-1-methyl-4-phenyl-5-(trifluoromethyl)-1H-pyrazole .
Scientific Research Applications
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile: Similar in structure but with a bromine atom instead of iodine.
4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile: Similar in structure but with a chlorine atom instead of iodine.
Uniqueness
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the iodine atom plays a crucial role .
Properties
Molecular Formula |
C6H3F3IN3 |
---|---|
Molecular Weight |
301.01 g/mol |
IUPAC Name |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H3F3IN3/c1-13-5(6(7,8)9)4(10)3(2-11)12-13/h1H3 |
InChI Key |
OQIJUMGETUNZPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C#N)I)C(F)(F)F |
Origin of Product |
United States |
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